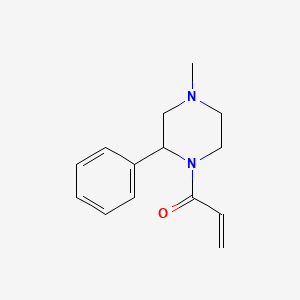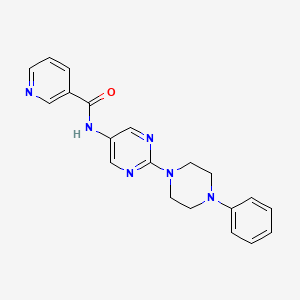
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide” is a compound that belongs to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of these compounds involves designing and creating a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated by the Ellman’s method .Molecular Structure Analysis
The molecular structure of these compounds consists of a phenylpiperazine skeleton, which is a piperazine bound to a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were evaluated by the Ellman’s method . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Aplicaciones Científicas De Investigación
Alpha 1-Adrenoceptor Antagonists
N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides, including nicotinamide derivatives, have been identified as selective antagonists for alpha 1-adrenoceptors. These compounds exhibit high affinity and selectivity for the alpha 1-AR subtype prevalent in the human lower urinary tract, offering potential therapeutic applications in treating conditions like urinary retention without affecting cardiovascular function Elworthy et al., 1997.
NNMT Inhibitors for Treating Diabetes
Nicotinamide derivatives have been explored as inhibitors of Nicotinamide N-methyltransferase (NNMT), a therapeutic target for type 2 diabetes mellitus (T2DM). NNMT plays a role in metabolic disorders, and its inhibition can improve insulin resistance and reduce adipose activity, highlighting a potential avenue for T2DM treatment Sabnis, 2021.
Antibacterial Activity
Derivatives of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This points to their potential as a new class of antibacterial agents, which could address the growing concern of antibiotic resistance Bheemanapalli et al., 2008.
Metabolic Effects on Cancer Cells
The impact of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on cancer cell metabolism has been studied, with nicotinamide derivatives playing a crucial role. These studies offer insights into how manipulating nicotinamide levels can affect cancer cell growth and survival, potentially leading to novel cancer therapies Tolstikov et al., 2014.
Antiviral and Anti-inflammatory Activities
Novel compounds based on the 2-phenylpiperazin-1-yl nicotinamide template have been synthesized and evaluated for their potential in treating neuropathic pain. These compounds have demonstrated not only antiallodynic and antihyperalgesic activities but also anti-inflammatory properties, suggesting a broader therapeutic utility, particularly in managing pain and inflammation associated with neuropathic conditions Sharma et al., 2012.
Mecanismo De Acción
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide acts as an inhibitor of acetylcholinesterase . It binds to the enzyme and prevents it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and cognition .
Result of Action
The inhibition of acetylcholinesterase by N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide leads to an increase in the concentration of acetylcholine in the brain . This can enhance cognitive function, making it a potential treatment for conditions like Alzheimer’s disease, which are characterized by cognitive decline .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-19(16-5-4-8-21-13-16)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15H,9-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVGCFXKKZKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2715089.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2715091.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)
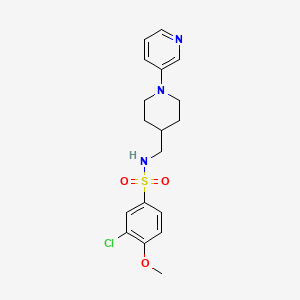
![N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2715097.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)
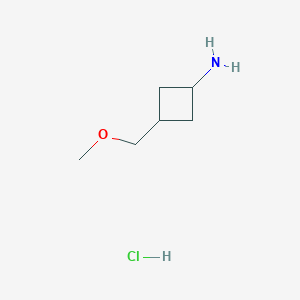
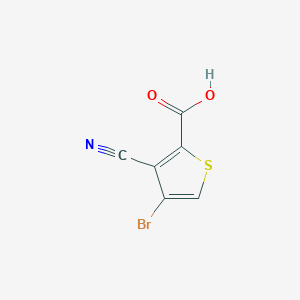
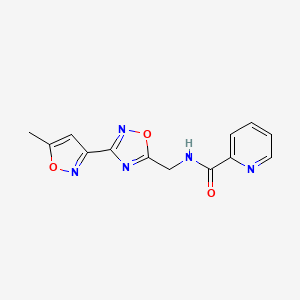
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)
